molecular formula C26H25FN2O3 B2554553 (R)-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one CAS No. 1923836-68-3

(R)-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one

Cat. No. B2554553
CAS RN: 1923836-68-3
M. Wt: 432.495
InChI Key: YPCHPGLGWGZWCT-RHGYRFJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately .

Scientific Research Applications

Antibacterial Applications

Fluoroquinolones represent a major class of antibacterial agents with great therapeutic potential. The study by Kuramoto et al. (2003) on novel antibacterial 8-chloroquinolones highlighted the synthesis of compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the quinolone structure can significantly enhance antibacterial efficacy (Kuramoto et al., 2003). This insight is pertinent to the design and potential applications of "(R)-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one" in developing new antibacterial agents.

Oxazolidinone Antibacterial Agents

The oxazolidinone class, which is part of the chemical name of interest, is known for its unique mechanism of inhibiting bacterial protein synthesis. The study by Zurenko et al. (1996) on U-100592 and U-100766, novel oxazolidinone antibacterial agents, demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens, including strains resistant to common antibiotics (Zurenko et al., 1996). This emphasizes the potential of oxazolidinones in addressing antibiotic resistance, a critical issue in modern medicine.

Selective Estrogen Receptor Degraders (SERDs)

While not directly related to the molecule , the development of selective estrogen receptor degraders (SERDs) like AZD9833 for the treatment of ER+ breast cancer provides an example of how structural optimization and systematic investigation can lead to potent therapeutic agents with desirable pharmacokinetic properties for oral administration (Scott et al., 2020). This process of drug development is relevant to the exploration of new compounds with potential pharmacological applications.

Synthesis of Fluoroquinolones

Research into the synthesis of mono- and di-substituted 2,4,5-trifluorobenzoic acid synthons, which are key precursors for biologically active 6-fluoroquinolones, underlines the significance of developing efficient synthetic routes for the production of fluoroquinolone derivatives with antiparasitical activities (Anquetin et al., 2005). This research supports the potential for synthesizing and exploring the biological activities of compounds like "(R)-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one."The research applications of related compounds highlight the potential of "(R)-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one" in the development of new antibacterial agents, the exploration of unique mechanisms for antibiotic action, and the synthesis of novel pharmaceuticals with potential applications in treating various diseases. The insights from these studies can guide further research into the synthesis, biological activity, and pharmacological applications of such complex molecules.

properties

IUPAC Name

(4R)-3-[2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]acetyl]-4-phenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O3/c27-20-10-11-23-22(15-20)21(12-13-28-23)18-8-6-17(7-9-18)14-25(30)29-24(16-32-26(29)31)19-4-2-1-3-5-19/h1-5,10-13,15,17-18,24H,6-9,14,16H2/t17?,18?,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCHPGLGWGZWCT-XCNDVJPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)N2C(COC2=O)C3=CC=CC=C3)C4=C5C=C(C=CC5=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1CC(=O)N2[C@@H](COC2=O)C3=CC=CC=C3)C4=C5C=C(C=CC5=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one

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